Tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate;methanol
Overview
Description
Tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate is a chemical compound with the CAS Number: 1432678-99-3 . It has a molecular weight of 263.34 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21N3O2/c1-14(2,3)19-13(18)17-11-4-5-12-9(7-11)6-10(15)8-16-12/h6,8,11H,4-5,7,15H2,1-3H3,(H,17,18) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It is stored at 4 degrees Celsius . The compound has a molecular weight of 263.34 .Scientific Research Applications
Charge Transfer Properties :
- Zachariasse et al. (2004) studied intramolecular charge transfer (ICT) and dual fluorescence in planarized aminobenzonitrile derivatives, including a tert-butyl-substituted tetrahydroquinoline, in solvents like methanol. They found that certain structural modifications favored ICT due to smaller energy gaps, indicating potential applications in fluorescence-based technologies (Zachariasse, Druzhinin, Bosch, & Machinek, 2004).
Synthetic Applications :
- Padwa, Brodney, & Lynch (2003) explored the preparation and Diels-Alder reaction of hexahydroindole derivatives, including tert-butyl-substituted compounds. This study highlights the utility of these compounds in complex organic synthesis (Padwa, Brodney, & Lynch, 2003).
Pharmaceutical Intermediates :
- Yan et al. (2008) described the synthesis of an intermediate of nelfinavir, a key antiviral medication, using tert-butyl-decahydroisoquinoline derivatives. This showcases the compound's relevance in pharmaceutical manufacturing (Yan, Yao, Yang, Hu, & Yang, 2008).
Stroke Treatment :
- Marco-Contelles (2020) reviewed advances in tetramethylpyrazine nitrones and quinolylnitrones for stroke treatment, emphasizing the therapeutic potential of tert-butyl-substituted nitrones in neuroprotection and thrombolysis (Marco-Contelles, 2020).
Corrosion Inhibition :
- Faydy et al. (2019) synthesized and characterized tert-butyl-substituted 8-hydroxyquinoline derivatives as corrosion inhibitors for carbon steel in acidic environments. This demonstrates the compound's application in materials science (Faydy, Lakhrissi, Guenbour, Kaya, Bentiss, Warad, & Zarrouk, 2019).
Building Blocks in Organic Synthesis :
- Guinchard, Vallée, & Denis (2005) explored tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc) nitrone equivalents in organic synthesis. These compounds, including tert-butyl derivatives, serve as valuable intermediates in constructing complex molecules (Guinchard, Vallée, & Denis, 2005).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate;methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2.CH4O/c1-14(2,3)19-13(18)17-11-4-5-12-9(7-11)6-10(15)8-16-12;1-2/h6,8,11H,4-5,7,15H2,1-3H3,(H,17,18);2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJVPTJYWXOHTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C=C(C=N2)N.CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate;methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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